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Compound of Interest

Compound Name: Tridecanal

Cat. No.: B079276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

tridecanal (C₁₃H₂₆O), a long-chain saturated fatty aldehyde. The information presented herein

is intended to support research and development activities by providing detailed spectroscopic

characterization and the methodologies used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The following sections detail the ¹H and ¹³C NMR data for tridecanal.

¹H NMR Spectroscopy
A specific experimental ¹H NMR spectrum for tridecanal is not publicly available at the time of

this guide's compilation. However, the expected proton NMR spectrum can be predicted based

on the known chemical shifts and coupling constants for similar aliphatic aldehydes.

Expected ¹H NMR Spectrum of Tridecanal:

The ¹H NMR spectrum of tridecanal is expected to exhibit the following characteristic signals:

Aldehydic Proton (CHO): A triplet signal in the downfield region of the spectrum, typically

between δ 9.5 and 9.8 ppm. This downfield shift is due to the deshielding effect of the
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electronegative oxygen atom of the carbonyl group. The triplet multiplicity arises from the

coupling with the two adjacent protons on the α-carbon (C2).

α-Methylene Protons (-CH₂-CHO): A triplet of doublets or a multiplet signal around δ 2.4

ppm. These protons are adjacent to the carbonyl group and are therefore deshielded. They

will show coupling to the aldehydic proton and the protons on the β-carbon (C3).

Methylene Protons (-CH₂-): A large, complex multiplet signal between δ 1.2 and 1.6 ppm,

corresponding to the overlapping signals of the methylene groups in the long aliphatic chain

(C3 to C12).

Terminal Methyl Protons (-CH₃): A triplet signal in the upfield region, typically around δ 0.88

ppm, corresponding to the terminal methyl group (C13). The triplet multiplicity is due to

coupling with the adjacent methylene protons on C12.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Table 1: ¹³C NMR Spectroscopic Data for Tridecanal[1]

Carbon Atom Chemical Shift (δ, ppm)

C1 (CHO) 202.8

C2 43.9

C3 31.9

C4 - C11 29.7 - 29.3 (overlapping)

C12 22.7

C13 14.1

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b079276?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_Protocol_Quantitative_Analysis_of_Aldehydes_Using_Deuterated_Internal_Standards_by_Mass_Spectrometry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 2: IR Spectroscopic Data for Tridecanal

Functional Group Absorption Range (cm⁻¹) Description

C-H stretch (aldehyde) 2830-2695

Characteristic pair of medium

intensity bands for the C-H

bond of the aldehyde group.[2]

C=O stretch (aldehyde) 1740-1720

Strong, sharp absorption band

characteristic of the carbonyl

group in a saturated aliphatic

aldehyde.[2]

C-H stretch (alkane) 2960-2850

Strong absorption bands

corresponding to the C-H

stretching vibrations of the

long alkyl chain.

-CH₂- bend (alkane) ~1465
Bending vibration of the

methylene groups.

-CH₃ bend (alkane) ~1375
Bending vibration of the

terminal methyl group.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for Tridecanal[3][4]
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m/z Relative Intensity (%) Proposed Fragment

198 Low or absent [M]⁺ (Molecular Ion)

180 Variable [M-H₂O]⁺

154 Variable
[M-C₃H₆]⁺ (McLafferty

rearrangement)

82 High [C₆H₁₀]⁺

57 High [C₄H₉]⁺

43 High [C₃H₇]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the

spectroscopic data presented above. Specific parameters may vary depending on the

instrumentation used.

NMR Spectroscopy
4.1.1. Sample Preparation: Approximately 10-20 mg of tridecanal is dissolved in about 0.5-0.7

mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ

0.00 ppm).

4.1.2. ¹H NMR Spectroscopy (Predicted Methodology): A ¹H NMR spectrum would be acquired

on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition

parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio,

a relaxation delay of 1-2 seconds, and a spectral width covering the range of 0-10 ppm.

4.1.3. ¹³C NMR Spectroscopy: The ¹³C NMR spectrum was acquired on a Bruker AM-270

spectrometer.[3] A standard proton-decoupled pulse sequence is used to obtain a spectrum

with single lines for each unique carbon atom. A sufficient number of scans is necessary due to

the low natural abundance of the ¹³C isotope.
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Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of neat liquid tridecanal is placed between two sodium chloride (NaCl) or

potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the

ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of tridecanal is
typically obtained using a GC-MS system. The gas chromatograph separates the components

of a sample before they are introduced into the mass spectrometer.

Instrumentation: A common setup includes a gas chromatograph coupled to a mass

spectrometer with an electron ionization (EI) source (e.g., HP 5970 or HITACHI M-80).[3]

GC Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm

film thickness), is often used.

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g.,

50°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 300°C) to

ensure the elution of the compound.

Ionization: Electron ionization at 70 eV is standard.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound like tridecanal.
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General workflow for the spectroscopic analysis of tridecanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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